molecular formula C10H5Cl2NO3 B5715462 2-(2,6-dichloro-4-nitrophenyl)furan

2-(2,6-dichloro-4-nitrophenyl)furan

Cat. No.: B5715462
M. Wt: 258.05 g/mol
InChI Key: NXLWUFKAAUAULI-UHFFFAOYSA-N
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Description

2-(2,6-dichloro-4-nitrophenyl)furan is an organic compound with the molecular formula C10H5Cl2NO3. It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitrophenyl group substituted with chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichloro-4-nitrophenyl)furan typically involves the following steps:

    Nitration of 2,6-dichlorophenol: The starting material, 2,6-dichlorophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,6-dichloro-4-nitrophenol.

    Formation of this compound: The nitrated product is then subjected to a cyclization reaction with furan under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichloro-4-nitrophenyl)furan undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(2,6-dichloro-4-aminophenyl)furan.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized furan derivatives.

Scientific Research Applications

2-(2,6-dichloro-4-nitrophenyl)furan has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2,6-dichloro-4-nitrophenyl)furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the furan ring may participate in binding interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)furan: Lacks the nitro group, leading to different chemical reactivity and biological activity.

    2-(4-nitrophenyl)furan:

    2-(2,6-dichloro-4-nitrophenyl)thiophene: Contains a thiophene ring instead of a furan ring, leading to different electronic properties and reactivity.

Uniqueness

2-(2,6-dichloro-4-nitrophenyl)furan is unique due to the presence of both chlorine and nitro substituents on the phenyl ring, which impart distinct chemical and biological properties

Properties

IUPAC Name

2-(2,6-dichloro-4-nitrophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-7-4-6(13(14)15)5-8(12)10(7)9-2-1-3-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLWUFKAAUAULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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